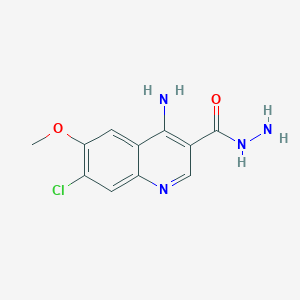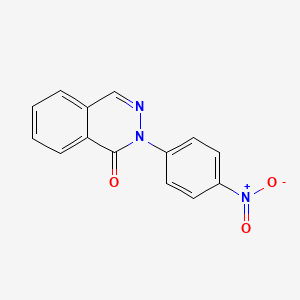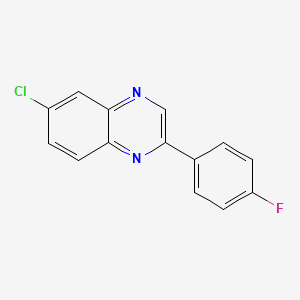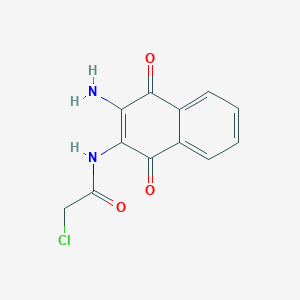![molecular formula C15H19FN2O B11853391 2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)
2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This method has been developed for the synthesis of spirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions usually involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
- 7-(4-Fluorobenzyl)-2-(4-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one
Uniqueness
2-(4-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is unique due to its specific structural configuration and the presence of the fluorobenzyl group
Properties
Molecular Formula |
C15H19FN2O |
|---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C15H19FN2O/c16-13-3-1-12(2-4-13)11-18-10-7-15(14(18)19)5-8-17-9-6-15/h1-4,17H,5-11H2 |
InChI Key |
NXCYRZGPVDCAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(C2=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)



![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)



![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)
![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)
